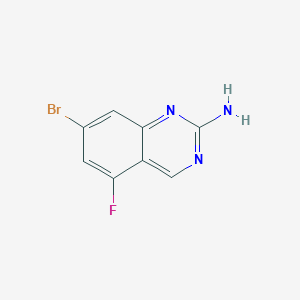

7-Bromo-5-fluoroquinazolin-2-amine

Vue d'ensemble

Description

7-Bromo-5-fluoroquinazolin-2-amine is a heterocyclic organic compound with the molecular formula C8H5BrFN3 and a molecular weight of 242.05 g/mol. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of bromine and fluorine atoms in its structure makes it a valuable intermediate in the synthesis of various pharmacologically active molecules.

Méthodes De Préparation

The synthesis of 7-Bromo-5-fluoroquinazolin-2-amine can be achieved through several methods, including:

Aza-reaction: This method involves the cyclization of appropriate precursors under specific conditions to form the quinazoline core.

Microwave-assisted reaction: This technique uses microwave irradiation to accelerate the reaction, leading to higher yields and shorter reaction times.

Metal-mediated reaction: Transition metals such as palladium or nickel are used as catalysts to facilitate the formation of the quinazoline ring.

Ultrasound-promoted reaction: Ultrasonic waves are employed to enhance the reaction rate and improve the efficiency of the synthesis.

Phase-transfer catalysis: This method involves the use of a phase-transfer catalyst to transfer a reactant from one phase to another, thereby increasing the reaction rate.

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact .

Analyse Des Réactions Chimiques

7-Bromo-5-fluoroquinazolin-2-amine undergoes various chemical reactions, including:

Substitution reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives with varying biological activities.

Cyclization reactions: The quinazoline core can undergo further cyclization to form more complex heterocyclic structures.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Synthesis of 7-Bromo-5-fluoroquinazolin-2-amine

The synthesis of this compound typically involves the reaction of 2-amino-4-bromo-6-fluorobenzaldehyde with diguanidinium carbonate. This method has been documented as effective for producing this specific quinazoline derivative, which serves as an important intermediate in the development of various bioactive compounds .

Therapeutic Applications

The aminoquinazoline scaffold, which includes this compound, is recognized for its diverse pharmacological properties. The following sections detail its applications across different therapeutic areas:

Anticancer Activity

Quinazolines, including derivatives like this compound, have been studied for their anticancer properties. They serve as inhibitors of various kinases involved in cancer progression, particularly targeting the epidermal growth factor receptor (EGFR). For instance, compounds derived from this scaffold have shown promising results in treating non-small cell lung cancer (NSCLC) by inhibiting mutant forms of EGFR .

Table 1: Anticancer Activity of Quinazoline Derivatives

Antimicrobial Properties

Research indicates that quinazoline derivatives exhibit antimicrobial activity against various pathogens. The presence of halogen atoms like bromine and fluorine enhances their interaction with microbial targets, leading to increased efficacy against resistant strains .

Neurological Applications

There is emerging evidence supporting the use of quinazolines in neuropharmacology. Specifically, compounds similar to this compound have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism often involves modulation of neurotransmitter systems and inhibition of amyloid-beta aggregation .

Case Studies and Clinical Trials

Numerous studies have highlighted the effectiveness of quinazoline derivatives in clinical settings:

Study on NSCLC Treatment

A landmark study demonstrated that a derivative based on the quinazoline scaffold significantly reduced tumor size in NSCLC patients with specific EGFR mutations. The study reported a substantial improvement in patient outcomes when treated with targeted therapies based on these compounds .

Alzheimer’s Disease Research

In a preclinical trial, a series of quinazoline-triazole hybrids were synthesized and tested for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's pathology. Results indicated that certain derivatives exhibited potent AChE inhibition, suggesting their potential as therapeutic agents for cognitive disorders .

Mécanisme D'action

The mechanism of action of 7-Bromo-5-fluoroquinazolin-2-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to various biological effects . The compound may act as an inhibitor of DNA synthesis by stabilizing DNA strand breaks created by enzymes such as DNA gyrase and topoisomerase IV . This inhibition can result in the disruption of cellular processes and ultimately lead to cell death .

Comparaison Avec Des Composés Similaires

7-Bromo-5-fluoroquinazolin-2-amine can be compared with other similar compounds, such as:

2-Amino-7-bromo-5-fluoroquinazoline: This compound has a similar structure but differs in the position of the amino group.

6-Bromo-4-(furan-2-yl)quinazolin-2-amine: This derivative has a furan ring attached to the quinazoline core, which may result in different biological activities.

Other quinazoline derivatives: Various quinazoline derivatives with different substituents and functional groups have been studied for their unique biological activities and potential therapeutic applications.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.

Activité Biologique

7-Bromo-5-fluoroquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, characterized by its unique bromine and fluorine substituents. Its molecular formula is C8H6BrFN2, with a molecular weight of approximately 232.05 g/mol. The compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of certain kinases involved in various disease pathways, including cancer.

The biological activity of this compound primarily stems from its ability to inhibit specific kinases. Kinases play critical roles in signal transduction pathways, and their dysregulation is often implicated in cancer progression. The compound's structural features facilitate effective interaction with these biological targets, enhancing its potential as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits significant anti-proliferative effects against various cancer cell lines. It has been shown to inhibit the growth of:

- E. coli

- Pseudomonas aeruginosa

- Staphylococcus aureus

The compound's potency against these bacterial strains highlights its potential as an antimicrobial agent, in addition to its anticancer properties.

1. Kinase Inhibition Studies

Studies have employed techniques such as isothermal titration calorimetry and surface plasmon resonance to assess the binding affinity of this compound to various kinases. These studies indicate that the compound has a high binding affinity, which correlates with its inhibitory effects on kinase activity .

2. Structure–Activity Relationships (SAR)

The structure–activity relationship of quinazoline derivatives has been extensively studied. A comparative analysis with similar compounds reveals that the specific combination of bromine and fluorine substituents in this compound significantly influences its biological activity compared to other quinazoline derivatives:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Kinase inhibition |

| Quinazoline | Basic structure without halogen substitutions | General bioactivity |

| 5-Fluoroquinazoline | Fluorine substituent only | Potential anticancer properties |

| 7-Bromoquinazoline | Bromine substituent only | Varies based on modifications |

| Quinazolinone Derivatives | Various substitutions leading to diverse activity | Often used in drug design |

This table illustrates how variations in structure can lead to differing biological activities, emphasizing the importance of specific functional groups in drug design.

Synthesis and Applications

The synthesis of this compound typically involves nucleophilic substitution reactions using various aryl amines. The compound serves as an intermediate for synthesizing more complex bioactive molecules, including N-substituted derivatives that may exhibit enhanced therapeutic properties .

Propriétés

IUPAC Name |

7-bromo-5-fluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHXWNSPRGKGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.